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molecular formula C12H21N3O2 B137309 6-Amino-1,3-dibutyluracil CAS No. 41862-16-2

6-Amino-1,3-dibutyluracil

Cat. No. B137309
M. Wt: 239.31 g/mol
InChI Key: RUCRYNNIDGUZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773423

Procedure details

N,N-Di-n-butylurea (34.45 g, 0.2 mmol), cyanoacetic acid (19.56 g, 0.23 mol), and acetic anhydride (81.66 ml, 0.8 mol) were heated at 80° C. for 2 h under nitrogen and solvent was removed by rotary evaporation to yield N-(2-cyanoacetyl)-N,N'-dibutylurea. The N-(2-cyanoacetyl)-N,N'-dibutylurea was dissolved in methanol (100 ml) and 4N NaOH (100 ml) was added. The reaction mixture was cooled for 30 min with stirring and the solid was filtered and dried to yield 1,3-di-n-butyl-6-aminouracil (47.04 g, 99.5%) as a colorless solid, m.p. 90.1°-92.4° C.; 1H NMR (DMSO-d6) δ1.72-1.93 (m, 6H, 2×CH3, 1.18-1.33 (m, 4H, 2×CH2), 1.39-1.52 (M, 4H, 2×CH2), 3.70 (t, 2H, N--CH2), 3.76 (t, 2H, N--CH2), 4.64 (s, 1H, H-4), 6.77 (br s, exchangeable with D2O, 2H, NH2).
Name
N-(2-cyanoacetyl)-N,N'-dibutylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([N:6]([CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([NH:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])=[O:5])#[N:2].[OH-].[Na+]>CO>[CH2:10]([N:9]1[C:1]([NH2:2])=[CH:3][C:4](=[O:5])[N:6]([CH2:14][CH2:15][CH2:16][CH3:17])[C:7]1=[O:8])[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
N-(2-cyanoacetyl)-N,N'-dibutylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N(C(=O)NCCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(=O)N(C(=O)C=C1N)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 47.04 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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